![molecular formula C7H11ClN2O2S B1528810 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride CAS No. 1339694-88-0](/img/structure/B1528810.png)
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
Overview
Description
The compound “1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride” contains several functional groups. The “butan-2-yl” part refers to a butyl group, which is a four-carbon alkyl group. The “1H-imidazole” part refers to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The “4-sulfonyl chloride” part refers to a sulfonyl chloride group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .
Scientific Research Applications
Catalysis and Organic Synthesis
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride has seen notable applications in catalysis and the synthesis of organic compounds. It has been used as a catalyst in multicomponent reactions, such as the synthesis of substituted imidazoles, demonstrating advantages like high yields, reusability, and environmental friendliness. For example, Rahman et al. (2012) highlighted its use in the solvent-free synthesis of trisubstituted and tetrasubstituted imidazoles through a multicomponent condensation strategy, showcasing the process's high efficiency and the catalyst's reusability (Rahman et al., 2012). Similarly, Ghorbani et al. (2015) utilized a related ionic liquid for hexahydroquinolines synthesis under solvent-free conditions, emphasizing the method's excellent yields and short reaction times (Ghorbani et al., 2015).
Material Science and Corrosion Inhibition
In material science, derivatives of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride have been explored for their corrosion inhibition properties. A study by Chaouiki et al. (2020) investigated benzimidazole derivatives for mild steel corrosion inhibition in HCl solution, providing insights into the molecular interactions and adsorption mechanisms that protect metal surfaces (Chaouiki et al., 2020).
Green Chemistry and Environmental Applications
The compound and its variants have contributed to green chemistry by enabling reactions under solvent-free conditions, thus reducing hazardous waste. An example is the preparation of N-sulfonyl imines using a Brønsted acidic ionic liquid derivative, facilitating high-yield reactions at room temperature and highlighting the approach's environmental benefits (Zolfigol et al., 2010).
Advanced Materials and Ionic Liquids
Research on 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride and its derivatives has advanced the development of ionic liquids, which are pivotal in various applications, including as solvents and catalysts in chemical reactions. Studies such as the one by Hunt (2007) have explored the role of substituted imidazolium-based ionic liquids in influencing physical properties like viscosity and melting point, thereby enhancing the understanding of ionic liquids' behavior and applications (Hunt, 2007).
Safety and Hazards
properties
IUPAC Name |
1-butan-2-ylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFQUTUDZAARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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